6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Description
Structural Classification Within Quinazoline Derivatives
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline belongs to the quinazoline family, a bicyclic heterocyclic system comprising a benzene ring fused to a pyrimidine ring. The compound’s structure features halogen (bromo at position 6, chloro at position 4) and trifluoromethyl (position 2) substituents, distinguishing it from simpler quinazoline derivatives. Quinazolines are classified based on substitution patterns and oxidation states. Unlike quinazolinones, which contain an oxo group, this compound retains the pyrimidine’s aromatic character without additional oxygen-based functionalization.
The trifluoromethyl group at position 2 introduces electron-withdrawing effects, altering the electron density of the pyrimidine ring. The halogen substituents at positions 4 and 6 enhance electrophilic reactivity, making the compound a versatile intermediate for cross-coupling reactions. This structural profile aligns with derivatives designed for targeted pharmacological activity, as halogenation and fluorination are common strategies to optimize drug-like properties.
| Structural Feature | Position | Role in Reactivity |
|---|---|---|
| Trifluoromethyl (-CF₃) | 2 | Electron withdrawal, metabolic stability |
| Chloro (-Cl) | 4 | Electrophilic substitution site |
| Bromo (-Br) | 6 | Cross-coupling precursor |
Historical Development of Halogenated Trifluoromethylquinazolines
The synthesis of halogenated quinazolines dates to early 20th-century studies on heterocyclic systems. However, advancements in introducing trifluoromethyl groups emerged more recently with the development of fluorinated building blocks and metal-catalyzed cross-coupling methodologies. The trifluoromethyl group’s incorporation became feasible through reagents like trifluoromethyl copper complexes and halogen-exchange reactions.
A pivotal shift occurred in the 2010s with the adoption of palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling precise functionalization of quinazoline cores. For example, halogenated precursors such as 4-chloro-2-(trifluoromethyl)quinazoline served as templates for introducing bromo or iodo substituents via directed ortho-metalation. The compound this compound itself likely originated from these efforts, combining bromination and chlorination steps on a trifluoromethyl-substituted quinazoline backbone.
Recent innovations include microwave-assisted synthesis and one-pot protocols, which improve yields and reduce reaction times for polysubstituted derivatives. These methods underscore the compound’s role as a synthetic intermediate in accessing complex pharmacophores.
Significance in Modern Heterocyclic Chemistry
This compound exemplifies the convergence of halogenation and fluorination strategies in drug discovery. The trifluoromethyl group enhances lipophilicity and bioavailability, critical for blood-brain barrier penetration in central nervous system-targeted therapies. Meanwhile, bromo and chloro substituents provide handles for diversification via cross-coupling, enabling the construction of libraries for structure-activity relationship (SAR) studies.
In oncology, analogous trifluoromethylquinazolines inhibit tubulin polymerization or kinase activity, validating the scaffold’s therapeutic relevance. The compound’s halogenated framework also facilitates coordination chemistry, as seen in metal complexes with antioxidant or DNA-binding properties. Furthermore, its stability under acidic and alkaline conditions makes it suitable for multi-step synthetic workflows.
Properties
IUPAC Name |
6-bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrClF3N2/c10-4-1-2-6-5(3-4)7(11)16-8(15-6)9(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWFSWPWLDAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588153 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-29-2 | |
| Record name | 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-chlorobenzonitrile and trifluoroacetic anhydride.
Cyclization: The starting materials undergo cyclization in the presence of a suitable base, such as potassium carbonate, to form the quinazoline core.
Halogenation: The quinazoline core is then subjected to halogenation using bromine and chlorine sources under controlled conditions to introduce the bromine and chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline serves as a significant building block in the synthesis of more complex heterocyclic compounds. Its unique trifluoromethyl group enhances its chemical reactivity, making it suitable for various nucleophilic substitution reactions. This property allows for the development of derivatives with tailored biological activities .
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown interactions with several biological macromolecules, particularly kinases involved in critical signaling pathways. For instance, it inhibits the epidermal growth factor receptor (EGFR), which is pivotal in cell proliferation and survival, indicating its potential as a therapeutic agent against cancers that exhibit EGFR overexpression .
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Activity : Its structural characteristics allow it to inhibit tumor cell growth in various cancer lines, including lung (A549) and breast (MCF-7) cancer cells. The mechanism often involves disrupting key signaling pathways that promote cancer cell survival and proliferation .
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Anticancer Studies
A study conducted by Bang et al. demonstrated that quinazoline derivatives, including this compound, showed significant antiproliferative activity against various cancer cell lines under hypoxic conditions. The compound exhibited an IC50 value of 36.78 nM against VEGFR-2, highlighting its potential as an anti-angiogenic agent .
Enzyme Inhibition Studies
Research focusing on the inhibition of dipeptidyl peptidase IV (DPP4) revealed that compounds similar to this compound could effectively suppress enzyme activity with a competitive inhibition mode observed through kinetic studies . This inhibition is crucial for managing conditions like diabetes.
Industrial Applications
In industrial settings, this compound is utilized in developing new materials with specific electronic and optical properties due to its unique chemical structure . Its ability to form strong interactions with various substrates makes it valuable in material science.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates and disrupting cellular signaling pathways.
Comparison with Similar Compounds
- 4-Chloro-2-(trifluoromethyl)quinazoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
- 4-Chloro-2-(trifluoromethyl)quinoline
Comparison: 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.
Overview of Quinazoline Derivatives
Quinazolines are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their pharmacological properties. The presence of halogen substituents, such as bromine and chlorine, enhances their biological activity by improving binding affinities to various molecular targets.
Target Interactions
This compound primarily interacts with specific enzymes and receptors involved in cellular signaling pathways. Its mechanism of action includes:
- Inhibition of Kinases : The compound binds to the ATP-binding site of kinases, inhibiting their activity. This blockade disrupts phosphorylation processes essential for cellular functions, including cell growth and differentiation .
- EGFR Inhibition : It has been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. The inhibition of EGFR can lead to decreased proliferation and survival of cancer cells .
Biochemical Pathways
The compound's antifungal properties suggest interference with biochemical pathways vital for fungal growth and reproduction. By inhibiting key enzymes, it disrupts metabolic processes necessary for cellular viability.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) have shown significant cytotoxic effects, with IC50 values reported in the nanomolar range .
- Animal Models : In vivo studies indicate that the compound effectively inhibits tumor growth in xenograft models. For instance, a dosage of 100 mg/kg administered daily resulted in a notable reduction in tumor size .
Antifungal Activity
The compound exhibits antifungal properties by inhibiting the growth of various fungi. Its interaction with fungal enzymes disrupts essential metabolic pathways, leading to reduced viability.
Case Studies
- Antitumor Efficacy : A study highlighted that a derivative similar to this compound showed a remarkable 79% inhibition of tumor growth in lung carcinoma models when administered at optimal dosages .
- Selectivity Against Kinases : Research comparing various quinazoline derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced selectivity towards VEGFR-2 and EGFR, supporting their potential use as targeted therapies in oncology .
Dosage and Toxicity Considerations
The biological activity of this compound is dose-dependent:
- Therapeutic Window : Lower doses effectively inhibit target enzymes with minimal toxicity, while higher doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity.
Summary Table of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The C4-chlorine and C6-bromine atoms exhibit differential reactivity due to electronic and steric factors.
C4-Chlorine Reactivity
The C4-Cl bond is highly activated by α-nitrogen effects from N3, enabling facile nucleophilic substitution. Key observations include:
-
Amination : Reaction with primary/secondary amines (e.g., aniline derivatives) in polar aprotic solvents (DMF, DMSO) at 80–100°C yields 4-amino-6-bromo-2-(trifluoromethyl)quinazoline derivatives. For example, coupling with 3-fluoroaniline achieved 85% yield under Pd(OAc)₂ catalysis .
-
Hydrolysis : Controlled hydrolysis with aqueous NaOH produces 4-hydroxy derivatives, though competing dehalogenation at C6 may occur under harsh conditions .
C6-Bromine Reactivity
The C6-Br participates in palladium-catalyzed cross-couplings:
-
Suzuki-Miyaura Reactions : Coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/Cs₂CO₃ in DMF/H₂O yields 6-aryl derivatives. A 70% yield was reported for 6-(4-fluorophenyl)-4-chloro-2-(trifluoromethyl)quinazoline .
-
Buchwald-Hartwig Amination : Selective amination at C6 requires blocking C4-Cl (e.g., via thioether formation) to avoid competitive substitution .
Cross-Coupling Reactions
The compound serves as a versatile scaffold for synthesizing polysubstituted quinazolines.
Regioselectivity and Electronic Effects
The trifluoromethyl group at C2 enhances electron deficiency, directing electrophiles to C5/C8 positions in electrophilic substitutions (e.g., nitration) . Computational studies reveal:
-
C4-Cl Bond Dissociation Energy : 84.8 kcal/mol (lower than C6-Br due to α-nitrogen activation) .
-
Hammett Constants : σₚ values for -CF₃ (+0.54) and -Br (+0.26) correlate with observed meta-directing effects in nitration .
Biological Activity Implications
Derivatives synthesized via these reactions show potent bioactivity:
| Derivative | Biological Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 4-(3-Chloroanilino)-6-(4-fluorophenyl) | EGFR-TK | 470 | HeLa | |
| 6-(Pyridin-3-yl)-4-(thiazol-2-ylamino) | Microtubule polymerization | 600 | MCF-7 |
-
Mechanistic Insights : The trifluoromethyl group improves membrane permeability, while halogen substituents enhance kinase binding via halogen bonding .
Comparative Reactivity with Analogues
| Compound | Reactivity at C4 | Reactivity at C6 | Key Application |
|---|---|---|---|
| 6-Bromo-4-chloro-2-(trifluoromethyl) | High | Moderate | Kinase inhibitor synthesis |
| 6-Bromo-2,4-dichloroquinazoline | High | Low | Cross-coupling templates |
| 4-Chloro-2-phenyl-6-bromoquinazoline | Moderate | High | Anticancer lead optimization |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
